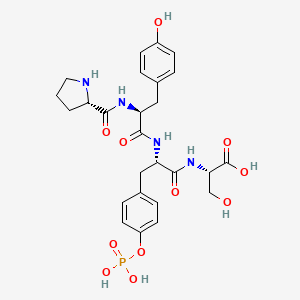

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンは、プロリン、チロシン、ホスホチロシン、セリンなどのアミノ酸配列からなる複雑なペプチド化合物です。

準備方法

合成経路と反応条件

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された伸長中のペプチド鎖にアミノ酸を逐次的に付加することができます。このプロセスには、以下の手順が含まれます。

カップリング: 各アミノ酸は、HBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸)またはDIC(N,N'-ジイソプロピルカルボジイミド)などのカップリング試薬を用いて、伸長中のペプチド鎖に結合します。

脱保護: アミノ酸の保護基は、TFA(トリフルオロ酢酸)などの試薬を用いて除去されます。

切断: 完成したペプチドは、TFA、水、トリイソプロピルシランなどのスカベンジャーを含むことが多い切断カクテルを用いて、樹脂から切断されます。

工業生産方法

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンの工業生産には、大規模なSPPSまたは組換えDNA技術が用いられる場合があります。組換えDNA技術では、ペプチドをコードする遺伝子を、大腸菌や酵母などの適切な発現系に挿入し、ペプチドを大量に生産します。

化学反応の分析

反応の種類

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンは、以下を含むさまざまな化学反応を起こすことができます。

リン酸化/脱リン酸化: ホスホチロシン残基は、それぞれキナーゼとホスファターゼによってリン酸化または脱リン酸化される可能性があります。

酸化/還元: チロシン残基は、ジチロシンを形成する酸化反応または還元反応を起こす可能性があります。

置換: セリンとチロシン残基のヒドロキシル基は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

リン酸化: ATPとタンパク質キナーゼは、リン酸化に一般的に用いられます。

脱リン酸化: タンパク質チロシンホスファターゼ(PTP)は、脱リン酸化に使用されます。

酸化: 過酸化水素(H2O2)またはペルオキシダーゼは、酸化反応に使用できます。

還元: ジチオスレイトール(DTT)などの還元剤は、還元反応に使用されます。

主な生成物

リン酸化/脱リン酸化ペプチド: 反応条件に応じて、ペプチドはリン酸化または脱リン酸化形で存在する可能性があります。

酸化生成物: 酸化は、ジチロシンまたは他の酸化誘導体の形成につながる可能性があります。

科学研究への応用

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンは、さまざまな科学研究への応用があります。

化学: ペプチド合成と修飾の研究のためのモデル化合物として使用されます。

生物学: 特にリン酸化に関与するシグナル伝達経路における役割について調査されています。

医学: キナーゼとホスファターゼの活性を調節する能力のために、癌治療における潜在的な治療応用があります。

産業: バイオセンサーや診断ツールの開発に使用されています。

科学的研究の応用

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine has various scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in signal transduction pathways, particularly those involving phosphorylation.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate kinase and phosphatase activities.

Industry: Utilized in the development of biosensors and diagnostic tools.

作用機序

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンの作用機序は、タンパク質キナーゼやホスファターゼなどの特定の分子標的との相互作用に関与しています。ペプチドのリン酸化状態は、シグナル伝達、細胞増殖、分化などのさまざまな細胞プロセスに影響を与える可能性があります。ホスホチロシン残基は、SH2(Srcホモロジー2)ドメインを持つタンパク質のドッキングサイトとして機能し、シグナル伝達複合体の集合を促進します。

類似の化合物との比較

類似の化合物

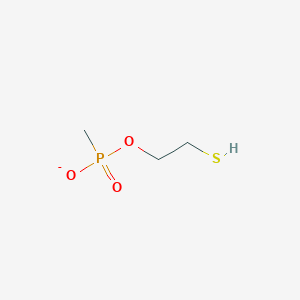

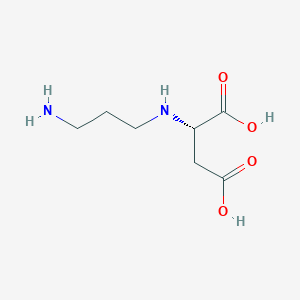

O-ホスホ-L-チロシン: 単一のホスホチロシン残基を持つより単純な化合物です。

L-セリンO-リン酸: リン酸化セリン残基を含んでいます。

ゴセレリン: 類似の構造を持つが、異なる生物学的活性を有するペプチドです。

独自性

L-プロリル-L-チロシル-O-ホスホノ-L-チロシル-L-セリンは、その特定の配列とホスホチロシンとセリン残基の両方の存在によって独特です。この組み合わせにより、複雑なシグナル伝達経路に関与することができ、リン酸化依存性プロセスの研究のための貴重なツールとなります。

類似化合物との比較

Similar Compounds

O-Phospho-L-tyrosine: A simpler compound with a single phosphotyrosine residue.

L-Serine O-phosphate: Contains a phosphorylated serine residue.

Goserelin: A peptide with a similar structure but different biological activity.

Uniqueness

L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is unique due to its specific sequence and the presence of both phosphotyrosine and serine residues. This combination allows it to participate in complex signaling pathways and makes it a valuable tool for studying phosphorylation-dependent processes.

特性

CAS番号 |

628710-08-7 |

|---|---|

分子式 |

C26H33N4O11P |

分子量 |

608.5 g/mol |

IUPAC名 |

(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1 |

InChIキー |

FOMWIUOQQLOSED-CMOCDZPBSA-N |

異性体SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O |

正規SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)